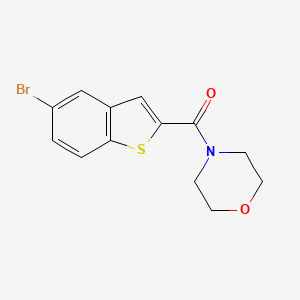

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

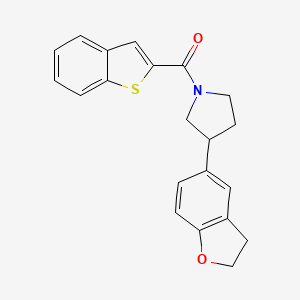

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The synthesis of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide and its derivatives involves multiple steps, including the condensation and cyclization reactions that result in compounds with potential antimicrobial activities. These compounds have been tested in vitro for their antibacterial and antifungal properties against various Gram-positive and Gram-negative bacteria, as well as strains of fungi. The antimicrobial screening of these compounds suggests their value in developing new therapeutic agents for treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Medicinal Chemistry Applications

In medicinal chemistry, the focus on compounds similar to this compound extends to exploring their role in inhibiting specific enzymes or biological processes critical for disease progression. For instance, some derivatives are investigated for their potential as anticancer agents by targeting enzymes like kinesin spindle protein (KSP), which is essential for mitotic spindle formation in cell division. The inhibition of KSP leads to mitotic arrest and cell death, indicating these compounds' potential in cancer therapy (Theoclitou et al., 2011).

Potential Anticancer Activity

Further research into compounds structurally related to this compound involves their evaluation as dual inhibitors of critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for anticancer drug development. Compounds showing dual inhibitory activity against both TS and DHFR suggest their potential for broader anticancer efficacy and lower resistance development (Gangjee, Qiu, Li, & Kisliuk, 2008).

Mécanisme D'action

Target of Action

The primary target of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is guanine in DNA and RNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, the others being adenine, cytosine, and thymine (uracil in RNA). It plays a crucial role in the formation of stable DNA and RNA structures.

Mode of Action

this compound exhibits selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . The compound reacts at the N2 amine in guanine and at the N1 or N2 amines in 8-oxoguanine in the duplex DNA .

Biochemical Pathways

The compound’s interaction with guanine affects the DNA interstrand crosslinks (ICLs), which are the primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The compound’s reactivity with guanine is accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of DNA interstrand crosslinks (ICLs). These ICLs inhibit the separation of the DNA double helix, thereby preventing DNA replication and transcription .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions such as CoCl2, NiCl2, ZnCl2, and MnCl2 can accelerate the compound’s crosslinking reactions with guanine .

Analyse Biochimique

Biochemical Properties

N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including DNA polymerases and topoisomerases, which are crucial for DNA replication and repair. The compound forms stable complexes with these enzymes, inhibiting their activity and thereby affecting cellular proliferation and survival . Additionally, it has been observed to bind with certain transcription factors, modulating gene expression.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . It also affects cellular metabolism by altering the expression of genes involved in metabolic pathways, thereby reducing the proliferation of rapidly dividing cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of DNA polymerases, preventing nucleotide incorporation and elongation of the DNA strand . This inhibition leads to DNA damage and activation of the DNA damage response pathway. The compound also interacts with topoisomerases, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, which results in double-strand breaks.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis, with minimal recovery observed even after the removal of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause significant toxicity, including bone marrow suppression and gastrointestinal disturbances. Threshold effects are observed, where doses above a certain level lead to a sharp increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, enhancing the compound’s therapeutic effects. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily.

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on DNA and associated enzymes . The compound may also localize to the mitochondria, affecting mitochondrial DNA and inducing apoptosis through the intrinsic pathway. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.

Propriétés

IUPAC Name |

N-(4-amino-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-4-7-25-16-19-13(17)12(15(22)20-16)18-14(21)9-5-6-10(23-2)11(8-9)24-3/h5-6,8H,4,7H2,1-3H3,(H,18,21)(H3,17,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQXQSLKHRVDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2589040.png)

![2-{[2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2589045.png)

![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B2589049.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2589050.png)

![1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2589052.png)